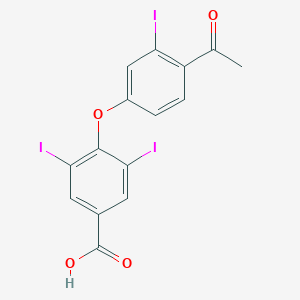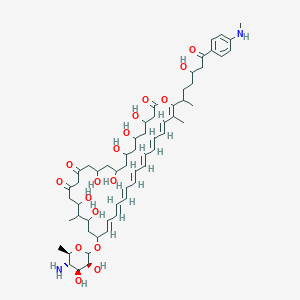
Fungimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La fungimycine est principalement obtenue par synthèse microbiologique utilisant Streptomyces coelicolor var. aminophilus . Le processus de production implique la culture de la bactérie dans un milieu de croissance adapté, suivie de l'extraction et de la purification de l'antibiotique . La voie de synthèse comprend généralement la fermentation, l'extraction avec des solvants organiques et la purification chromatographique pour isoler le composé actif .
Analyse Des Réactions Chimiques
La fungimycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la fungimycine peut conduire à la formation de dérivés hydroxylés .
Applications de la recherche scientifique
La fungimycine a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier la relation structure-activité des antibiotiques macrolides polyéniques . En biologie, elle sert d'outil pour étudier les mécanismes de résistance aux antifongiques et le rôle des stérols membranaires dans les cellules fongiques . En médecine, la fungimycine est explorée pour son utilisation potentielle dans le traitement des infections fongiques, bien que sa forte toxicité reste un défi . Dans l'industrie, elle est utilisée comme fongicide écologique pour la protection des cultures agricoles .
Mécanisme d'action
La fungimycine exerce ses effets antifongiques en se liant à l'ergostérol, un composant clé des membranes cellulaires fongiques . Cette liaison perturbe l'intégrité de la membrane cellulaire, entraînant une augmentation de la perméabilité et des fuites des composants cellulaires essentiels . La perturbation de la membrane cellulaire entraîne finalement la mort cellulaire . Les cibles moléculaires de la fungimycine comprennent l'ergostérol et d'autres composants stéroliques de la membrane cellulaire fongique .
Applications De Recherche Scientifique
Fungimycin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure-activity relationship of polyene macrolide antibiotics . In biology, it serves as a tool to investigate the mechanisms of antifungal resistance and the role of membrane sterols in fungal cells . In medicine, this compound is explored for its potential use in treating fungal infections, although its high toxicity remains a challenge . In industry, it is used as an eco-friendly fungicide for agricultural crop protection .
Mécanisme D'action
Fungimycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes . This binding disrupts the integrity of the cell membrane, leading to increased permeability and leakage of essential cellular components . The disruption of the cell membrane ultimately results in cell death . The molecular targets of this compound include ergosterol and other sterol components of the fungal cell membrane .
Comparaison Avec Des Composés Similaires
La fungimycine est similaire à d'autres antibiotiques macrolides heptaéniques tels que l'amphotéricine B, la candicidine, la lévorine et la mycoheptine . La fungimycine est unique par sa structure spécifique et son spectre d'activité . Contrairement à l'amphotéricine B, qui est largement utilisée en milieu clinique, la forte toxicité de la fungimycine a limité son utilisation médicale . Néanmoins, son efficacité en tant qu'agent antifongique la rend précieuse pour des applications non médicales, telles que l'agriculture .
Propriétés
Numéro CAS |
1404-87-1 |
|---|---|
Formule moléculaire |
C59H86N2O17 |
Poids moléculaire |
1095.3 g/mol |
Nom IUPAC |
(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione |
InChI |
InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1 |
Clé InChI |
QPQMKHKBRKAVRZ-FWIVLUFVSA-N |
SMILES |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N |
SMILES canonique |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
Key on ui other cas no. |
11016-07-2 |
Synonymes |
fungimycin perimycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


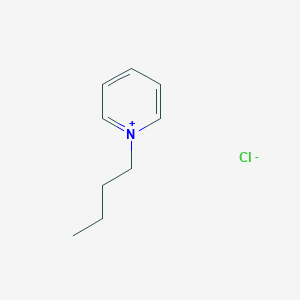
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)


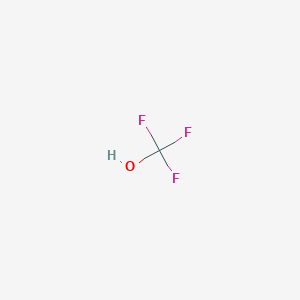
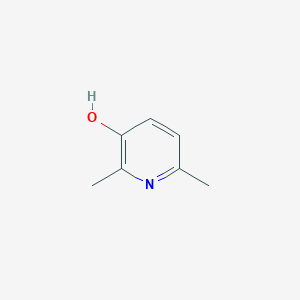

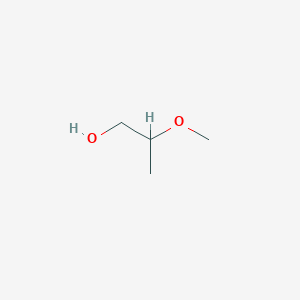
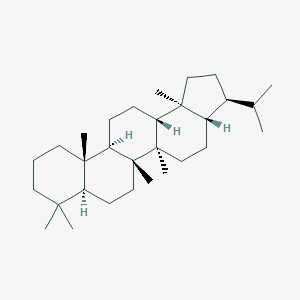
![(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride](/img/structure/B75732.png)
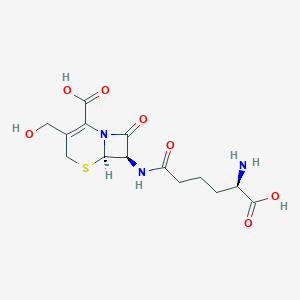
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
